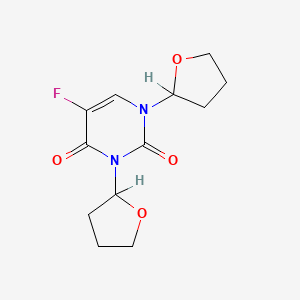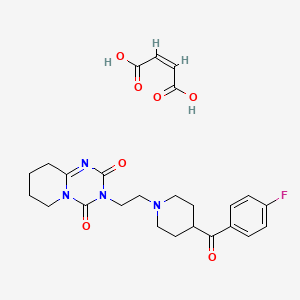
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the 5-hydroxytryptamine2 receptor.
Biology: Investigated for its effects on platelet aggregation and arterial thrombus formation.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its antithrombotic properties.
Industry: Used in the development of new drugs targeting the 5-hydroxytryptamine2 receptor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DV-7028 involves multiple steps, starting with the preparation of the core structure, which is a pyrido triazine derivative. The key steps include:
Formation of the pyrido triazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinyl group: This step involves the reaction of the core structure with a piperidinyl derivative.
Industrial Production Methods
Industrial production of DV-7028 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification processes: Using techniques such as recrystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
DV-7028 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and fluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various derivatives of DV-7028, which can have different pharmacological properties .
Mécanisme D'action
DV-7028 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including platelet aggregation and vascular contraction. By blocking this receptor, DV-7028 can prevent the formation of arterial thrombi and reduce platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketanserin: Another 5-hydroxytryptamine2 receptor antagonist with similar antithrombotic properties.
Ritanserin: A compound with similar receptor selectivity but different pharmacokinetic properties.
Mianserin: An antidepressant that also acts on the 5-hydroxytryptamine2 receptor
Uniqueness
DV-7028 is unique due to its high selectivity for the 5-hydroxytryptamine2 receptor and its potent antithrombotic effects. Unlike some other compounds, it does not affect other serotonin receptor subtypes, making it a valuable tool for studying the specific role of the 5-hydroxytryptamine2 receptor in various physiological processes .
Propriétés
Numéro CAS |
133364-63-3 |
|---|---|
Formule moléculaire |
C25H29FN4O7 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GVSYIVYQDRVBAL-BTJKTKAUSA-N |
SMILES isomérique |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
Synonymes |
3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



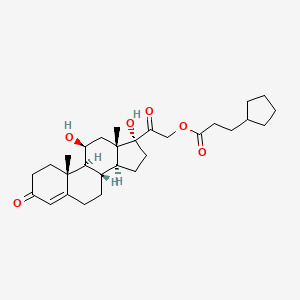
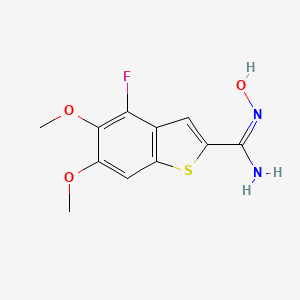
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
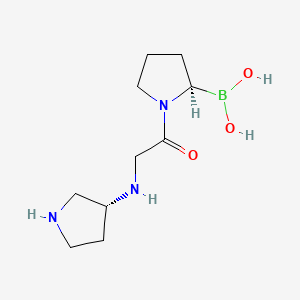

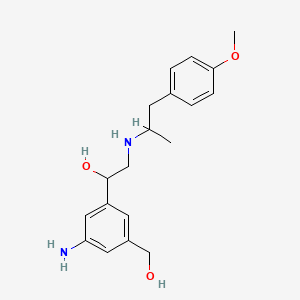
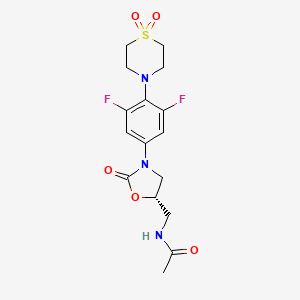

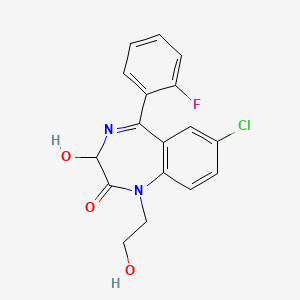

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
